1-(2,4-Dichlorophenyl)-2-butanol
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Overview
Description
1-(2,4-Dichlorophenyl)-2-butanol is an organic compound characterized by the presence of a butanol group attached to a 2,4-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4-Dichlorophenyl)-2-butanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(2,4-Dichlorophenyl)-2-butane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: 1-(2,4-Dichlorophenyl)-2-butanone.
Reduction: 1-(2,4-Dichlorophenyl)-2-butane.
Substitution: Depending on the substituent, various derivatives of this compound.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-butanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-butanol can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-butanone: An oxidized form with different chemical properties and applications.
1-(2,4-Dichlorophenyl)-2-butane: A reduced form with distinct physical and chemical characteristics.
2,4-Dichlorophenol: A related compound with a simpler structure and different reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. Its combination of a butanol group with a dichlorophenyl ring makes it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9,13H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRBCLTYRQMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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